molecular formula C8H5F2NO4 B1427395 2-(2,6-Difluoro-4-nitrophenyl)acetic acid CAS No. 543683-36-9

2-(2,6-Difluoro-4-nitrophenyl)acetic acid

Cat. No. B1427395
M. Wt: 217.13 g/mol
InChI Key: MDMRXAYFALTPII-UHFFFAOYSA-N
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Description

“2-(2,6-Difluoro-4-nitrophenyl)acetic acid” is a chemical compound with the CAS Number: 543683-36-9 . It has a molecular weight of 217.13 . The IUPAC name for this compound is (2,6-difluoro-4-nitrophenyl)acetic acid .


Molecular Structure Analysis

The InChI code for “2-(2,6-Difluoro-4-nitrophenyl)acetic acid” is 1S/C8H5F2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) .


Physical And Chemical Properties Analysis

“2-(2,6-Difluoro-4-nitrophenyl)acetic acid” is a powder . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Environmental Monitoring and Treatment

  • The toxicity and environmental impact of herbicides, including those related to phenoxyacetic acids, have been extensively studied. For example, the global trends and gaps in studies on the toxicity of the 2,4-D herbicide, a compound related to 2-(2,6-Difluoro-4-nitrophenyl)acetic acid, were reviewed to understand its environmental effects. The focus was on its toxicological and mutagenic properties, highlighting the need for further research in areas such as molecular biology and pesticide degradation (Zuanazzi et al., 2020).

Analytical Chemistry Applications

  • In the field of analytical chemistry, the development of colorimetric methods for estimating specific compounds in biological samples has been explored. For instance, a colorimetric method for estimating acetoacetate, which utilizes reactions with nitrophenyl derivatives, could potentially be adapted for similar compounds like 2-(2,6-Difluoro-4-nitrophenyl)acetic acid for specific analytical applications (Schilke & Johnson, 1965).

Advanced Material Research

  • Photosensitive protecting groups, including nitrophenyl derivatives, have been reviewed for their applications in synthetic chemistry. Such compounds are crucial for developing light-sensitive materials and might hint at the utility of 2-(2,6-Difluoro-4-nitrophenyl)acetic acid in similar contexts (Amit et al., 1974).

Environmental Pollution and Remediation

  • Studies on the degradation of pollutants like acetaminophen by advanced oxidation processes can shed light on the potential for compounds like 2-(2,6-Difluoro-4-nitrophenyl)acetic acid to be involved in or affected by environmental remediation techniques. These processes lead to various by-products and understanding their stability and toxicity is crucial for environmental safety (Qutob et al., 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2,6-difluoro-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-6-1-4(11(14)15)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMRXAYFALTPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluoro-4-nitrophenyl)acetic acid

Synthesis routes and methods I

Procedure details

The title compound 2,6-difluoro-4-nitrophenylacetic acid (16.0 g) was prepared from 3,4,5-trifluoronitrobenzene (14.8 g) and diethyl malonate (35 mL) in the same manner as described for REFERENCE EXAMPLE 1. MS (EI+) m/z: 217 (M+).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of the obtained diethyl 2,6-difluoro-4-nitrophenylmalonate (42 g) in a mixed solvent of acetic acid (200 mL), water (150 mL) and conc. sulfuric acid (50 mL) was heated under reflux for 18 hr, and the reaction mixture was concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ethyl acetate (×2). The organic layer was back-extracted with 10% sodium carbonate aqueous solution, and the aqueous layer was acidified with 2N hydrochloric acid. The precipitate was collected by filtration to give 2-(2,6-difluoro-4-nitrophenyl)acetic acid (27.90 g, 128 mmol, 92.0%) as white crystals.
Name
diethyl 2,6-difluoro-4-nitrophenylmalonate
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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